Methyl 1-(2-methylpyrazole-3-carbonyl)pyrazole-3-carboxylate
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Overview
Description
Methyl 1-(2-methylpyrazole-3-carbonyl)pyrazole-3-carboxylate is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2-methylpyrazole-3-carbonyl)pyrazole-3-carboxylate typically involves the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol. This reaction provides two regioisomeric pyrazoles . Another method involves the use of a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes . These reactions are carried out under mild conditions and offer high yields.
Industrial Production Methods
Industrial production methods for pyrazole derivatives often involve the use of transition-metal catalysts, photoredox reactions, and one-pot multicomponent processes . These methods are designed to be efficient and scalable, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-methylpyrazole-3-carbonyl)pyrazole-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using bromine or other oxidizing agents to form pyrazole derivatives.
Reduction: Reduction reactions typically involve the use of hydrogen gas or other reducing agents.
Substitution: Substitution reactions often involve the use of aryl halides and copper powder as catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for oxidation, hydrogen gas for reduction, and aryl halides for substitution. The reactions are usually carried out under mild conditions, with temperatures ranging from room temperature to moderate heating.
Major Products
The major products formed from these reactions are various pyrazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Methyl 1-(2-methylpyrazole-3-carbonyl)pyrazole-3-carboxylate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl 1-(2-methylpyrazole-3-carbonyl)pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives, such as:
- 3(5)-Aminopyrazoles
- Pyrazolo[1,5-a]pyrimidines
- 1-Phenyl-3-methyl-4-(6-hydro-4-amino-5-sulfo-2,3-pyrazine)-pyrazole-5-ones .
Uniqueness
Methyl 1-(2-methylpyrazole-3-carbonyl)pyrazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 1-(2-methylpyrazole-3-carbonyl)pyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O3/c1-13-8(3-5-11-13)9(15)14-6-4-7(12-14)10(16)17-2/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGWXTZPXDJHVAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)N2C=CC(=N2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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